1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid

CAS No.: 1218627-02-1

Cat. No.: VC2624640

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1218627-02-1 |

|---|---|

| Molecular Formula | C12H19NO4 |

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | 1-(oxane-4-carbonyl)piperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H19NO4/c14-11(9-4-7-17-8-5-9)13-6-2-1-3-10(13)12(15)16/h9-10H,1-8H2,(H,15,16) |

| Standard InChI Key | AEGDQUPLOFEYPX-UHFFFAOYSA-N |

| SMILES | C1CCN(C(C1)C(=O)O)C(=O)C2CCOCC2 |

| Canonical SMILES | C1CCN(C(C1)C(=O)O)C(=O)C2CCOCC2 |

Introduction

Chemical Identity and Physical Properties

Chemical Identification

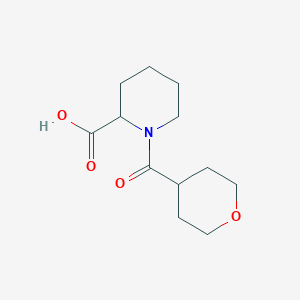

1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid is a well-defined organic compound with established chemical identifiers. The compound is characterized by its unique structure that includes both a tetrahydro-2H-pyran ring and a piperidine ring with a carboxylic acid functionality at position 2. This structural arrangement contributes to its potential value in various chemical applications. The key identifiers and physical properties of this compound are summarized in Table 1 below.

Table 1: Chemical Identification and Physical Properties of 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid

| Property | Value |

|---|---|

| CAS Registry Number | 1218627-02-1 |

| Molecular Formula | C₁₂H₁₉NO₄ |

| Molecular Weight | 241.28 g/mol |

| Synonyms | 1-(TETRAHYDRO-2H-PYRAN-4-CARBONYL)PIPERIDINE-2-CARBOXYLIC ACID, 2-Piperidinecarboxylic acid, 1-[(tetrahydro-2H-pyran-4-yl)carbonyl]- |

| Hazard Classification | IRRITANT |

The compound's unique CAS number (1218627-02-1) distinguishes it from structurally similar compounds and provides a definitive reference point for scientific and regulatory purposes . Its molecular formula C₁₂H₁₉NO₄ indicates a relatively complex structure containing carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions.

Structural Characteristics

The molecular structure of 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid features several important functional groups that contribute to its chemical reactivity and potential applications. The compound combines two important cyclic structures: a tetrahydro-2H-pyran ring and a piperidine ring, connected through a carbonyl linkage. The piperidine ring contains a carboxylic acid group at position 2, which is a key distinguishing feature of this particular compound.

The tetrahydro-2H-pyran ring is a six-membered heterocyclic ring containing an oxygen atom, while the piperidine ring is a six-membered heterocyclic ring containing a nitrogen atom. The carbonyl group connecting these two rings creates an amide linkage, contributing to the compound's stability and potential for hydrogen bonding. The presence of the carboxylic acid group at position 2 of the piperidine ring provides a site for potential functionalization and derivatization in synthetic applications.

Synthesis and Chemical Reactivity

Chemical Reactivity Profile

The chemical reactivity of 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid is largely determined by its functional groups. The carboxylic acid group at position 2 of the piperidine ring is likely to be the most reactive site, capable of undergoing typical carboxylic acid reactions such as esterification, amide formation, and reduction. This reactivity makes the compound valuable as a potential intermediate in the synthesis of more complex molecules.

Applications and Research Significance

Pharmaceutical Applications

Given its structure, 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid could serve as an important intermediate in the synthesis of pharmaceuticals or other biologically active molecules. The presence of both a carboxylic acid and a tetrahydro-2H-pyran ring offers opportunities for further modification or functionalization, which could be exploited in medicinal chemistry research.

The tetrahydro-2H-pyran ring is a common structural motif found in many natural products and pharmaceutically active compounds. Similarly, piperidine derivatives are prevalent in numerous drugs and bioactive molecules. The combination of these two privileged structures in 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid suggests potential biological activity that could be explored in drug discovery efforts.

Comparison with Related Compounds

Structural Analogs

Several compounds structurally related to 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid have been identified and studied. One notable analog is 1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid (CAS: 1042796-19-9), which differs in the position of the carboxylic acid group on the piperidine ring (position 4 instead of position 2). This positional isomer shares the same molecular formula (C₁₂H₁₉NO₄) and molecular weight (241.28 g/mol) as our target compound but exhibits different structural arrangements that may influence its chemical and biological properties .

Table 2: Comparison of 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Distinguishing Features |

|---|---|---|---|---|

| 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid | 1218627-02-1 | C₁₂H₁₉NO₄ | 241.28 g/mol | Carboxylic acid at position 2 of piperidine ring |

| 1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid | 1042796-19-9 | C₁₂H₁₉NO₄ | 241.28 g/mol | Carboxylic acid at position 4 of piperidine ring |

| 1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxylic acid hydrochloride | 1158610-82-2 | C₁₂H₂₁NO₃·HCl | 277.77 g/mol | Direct C-N bond instead of carbonyl linkage; hydrochloride salt |

Another related compound is 1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxylic acid hydrochloride, which lacks the carbonyl group connecting the tetrahydro-2H-pyran and piperidine rings, featuring instead a direct carbon-nitrogen bond. This structural difference significantly alters the compound's chemical properties and potential applications.

Functional Differences

The position of the carboxylic acid group in these related compounds has important implications for their reactivity and potential biological activity. In 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid, the carboxylic acid at position 2 of the piperidine ring is adjacent to the nitrogen atom, potentially creating different steric and electronic effects compared to the position 4 isomer.

These differences in structure can influence various properties including:

-

Acid strength and pKa values due to different inductive effects

-

Hydrogen bonding patterns and potential interactions with biological targets

-

Metabolic stability and pharmacokinetic properties

-

Conformational preferences and three-dimensional structure

The carboxylic acid group in 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid makes it more suitable for certain chemical transformations compared to amide or amine derivatives, offering distinctive opportunities for synthetic chemistry applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume